molecular formula C13H19NO2S B15166406 Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- CAS No. 596805-18-4

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)-

Cat. No.: B15166406
CAS No.: 596805-18-4
M. Wt: 253.36 g/mol
InChI Key: IRFWKEUMHLUWSF-UHFFFAOYSA-N
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Description

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- is a chemical compound with a complex structure that includes a benzamide core substituted with diethyl, methoxy, and methylthio groups. This compound is part of the broader class of benzamides, which are known for their diverse applications in various fields such as medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- typically involves the reaction of 2-methoxy-6-(methylthio)benzoic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Diethylbenzamide: A related compound with similar structural features.

    2-Methoxybenzamide: Another benzamide derivative with a methoxy group.

Uniqueness

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

596805-18-4

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-6-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)12-10(16-3)8-7-9-11(12)17-4/h7-9H,5-6H2,1-4H3

InChI Key

IRFWKEUMHLUWSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1SC)OC

Origin of Product

United States

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